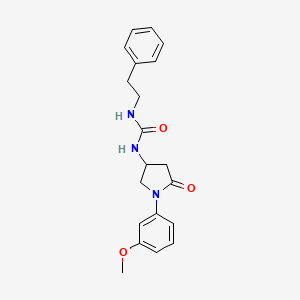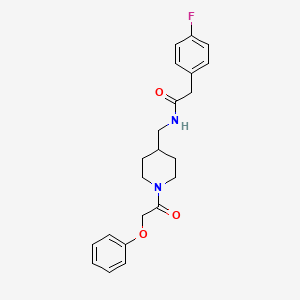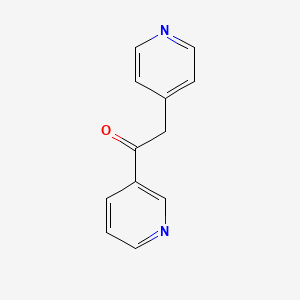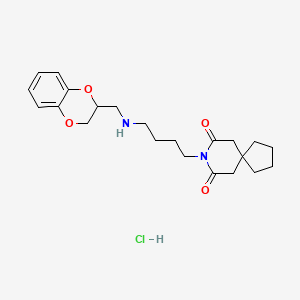
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with methoxyphenyl and pyrrolidinone moieties, which can offer insights into the chemical behavior and properties of similar structures. For instance, the first paper discusses an intermediate in the synthesis of apixaban, which includes a methoxyphenyl group as part of its structure . The second paper examines the kinetics and mechanism of a transformation reaction involving a methoxyphenyl-pyrrolidinone compound . The third paper details the crystal structure of a compound with methoxyphenyl and pyridine rings .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the formation of intermediates such as pyridinol derivatives, followed by coupling reactions like Suzuki coupling . The synthesis process is often optimized to yield the desired product with high purity, as indicated by the absence of detectable impurities in the X-ray powder diffraction data .
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be complex, with multiple aromatic rings and substituents. The crystal structure analysis reveals the spatial arrangement of these rings and the overall conformation of the molecule. For example, the compound in the third paper exhibits a transoid arrangement with respect to the central phenylene moiety, leading to an extended conformation .
Chemical Reactions Analysis
The transformation reactions of related compounds can be influenced by factors such as pH and the presence of catalytic agents. The kinetics of these reactions are studied to understand the rate-limiting steps and the influence of different catalyses, such as general base, general acid, and hydroxide-ion catalyses .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with methoxyphenyl and pyrrolidinone groups can be deduced from their crystal structures and reaction kinetics. The X-ray powder diffraction data provide information on unit-cell dimensions and space group, which are essential for understanding the solid-state properties . The kinetics studies offer insights into the reactivity and stability of the compounds under various conditions .
科学的研究の応用
Synthetic Chemistry Applications
In synthetic chemistry, this compound is involved in the investigation of complex reactions and synthesis processes. For example, it was examined in the context of unusual tandem sequences involving oxa Diels–Alder reactions, retro Diels–Alder reactions, and oxa 6π-electrocyclic ring opening in the synthesis of pyrrolidine derivatives (Khatri & Samant, 2015). Such reactions offer insights into novel synthetic pathways that can be harnessed for creating complex organic molecules, indicating the versatility of pyrrolidine derivatives in synthetic organic chemistry.
Material Science and Electrochromic Applications
In the realm of material science, derivatives of pyrrolidines, specifically those related to 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenethylurea, have been utilized in the development of electrochromic devices. This includes the synthesis and application of dithienylpyrroles-based electrochromic polymers, demonstrating significant electrochromic efficiencies and stabilities (Su et al., 2017). These findings underscore the potential of such compounds in creating advanced materials for smart window applications and energy-efficient displays.
Biological Activity and Therapeutic Potential
In biological research, the compound and its related derivatives have shown promise in various therapeutic applications. For instance, a heterocycle compound closely related to the target molecule demonstrated potent biological activity against bronchial pneumonia in children, suggesting an underlying mechanism through the inhibition of TNF-α and IL-1β release (Ding & Zhong, 2022). Such studies are pivotal for discovering new therapeutic agents for pediatric respiratory diseases.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-9-5-8-17(13-18)23-14-16(12-19(23)24)22-20(25)21-11-10-15-6-3-2-4-7-15/h2-9,13,16H,10-12,14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVLBDYJEWEODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide](/img/structure/B2508142.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2508146.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2508149.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2508151.png)
![6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2508152.png)
![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate](/img/structure/B2508155.png)
![4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide](/img/structure/B2508156.png)

![7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2508159.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)